Dibromo zinc porphyrin
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H14Br2N4Zn |
|---|---|
Molecular Weight |
535.5 g/mol |
IUPAC Name |
dibromozinc;21,22-dihydroporphyrin |
InChI |
InChI=1S/C20H14N4.2BrH.Zn/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14;;;/h1-12,21-22H;2*1H;/q;;;+2/p-2 |
InChI Key |
LJJDIPCSZWDPAR-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C1N2.[Zn](Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for Dibromo Zinc Porphyrin Architectures
Strategic Approaches to Regioselective Bromination of Zinc Porphyrins
The precise placement of bromine atoms on the porphyrin ring is paramount for controlling the final structure and properties of the desired molecule. Two primary strategies have emerged for achieving this: direct bromination of a pre-formed zinc porphyrin and a sequential approach involving the synthesis of a dibromo porphyrin precursor followed by metallation with zinc.
Direct Bromination Procedures (e.g., N-Bromosuccinimide mediated reactions)
Direct bromination of zinc porphyrins is a widely employed method, with N-Bromosuccinimide (NBS) being the most common brominating agent. acs.org The regioselectivity of this reaction—that is, whether bromination occurs at the meso or β-positions—is highly dependent on the reaction conditions and the substitution pattern of the starting porphyrin.
The presence of the central zinc metal plays a crucial role in directing the regioselectivity of bromination. For instance, the bromination of zincated β-silylporphyrins with NBS selectively yields meso-bromo-β-silylporphyrins. rsc.orgrsc.org In contrast, the bromination of the corresponding free-base β-silylporphyrin results in ipso-substitution of the silyl (B83357) group, leading to a β-bromoporphyrin. rsc.orgrsc.org This metal-controlled regioselectivity provides a convenient route to meso,β-dual-functionalized porphyrins. rsc.orgrsc.org
However, the direct bromination of zinc porphyrins is not without its challenges. The reaction of zinc(II) meso-tetrakis(aryl)porphyrins with an excess of NBS in refluxing methanol (B129727) can lead to an unexpected two-sided ring-opening of the porphyrin macrocycle. acs.orgnih.gov This highlights the sensitivity of the porphyrin core to reaction conditions. Careful control of stoichiometry, temperature, and solvent is therefore essential to achieve the desired dibrominated product. For example, the bromination of zinc porphyrin with NBS at 0 °C can yield the desired dibromoporphyrin building block. mdpi.comresearchgate.net
Table 1: Regioselective Bromination of Zinc Porphyrins with NBS
| Starting Porphyrin | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Zincated β-silylporphyrin | NBS | CHCl₃ | meso-bromo-β-silyl-porphyrin | Good | rsc.org |
| Zinc(II) 5,15-bis(3,5-di-tert-butylphenyl)porphyrinate | NBS | CHCl₃, 0°C | 5,15-dibromo-10,20-bis(3,5-di-tert-butylphenyl)porphyrin | High | researchgate.net |
| Zinc porphyrin 20 | NBS | - | Dibromo zinc porphyrin 21 | 75% | mdpi.comresearchgate.net |
| Zinc porphyrin 1 | N-Bromosuccinimide (2.1 eq.) | CHCl₃, pyridine (B92270), 20°C | Dibromo-porphyrin intermediate | 98% | researchgate.net |
| 5,15-diaryl zinc-porphyrins | AgPF₆, iodine | CHCl₃, pyridine | meso-iodinated porphyrins | High | researchgate.net |
| ZnTPPF₂₀ | N-Bromosuccinimide (1.1 eq.) | CH₂Cl₂, pyridine, reflux | ZnTPPF₂₀-Br | - | mdpi.com |
Precursor Synthesis and Subsequent Bromination/Metallation Sequence
An alternative and often more controlled approach involves the synthesis of a dibrominated porphyrin precursor, which is then metallated with zinc in a subsequent step. This strategy can offer better control over the bromination reaction, as the free-base porphyrin may exhibit different reactivity and solubility compared to its zincated counterpart.
For example, a 2,3-dibromoporphyrin monomer can be prepared and subsequently metalated with zinc acetate (B1210297) to yield the desired this compound precursor. vulcanchem.com This precursor can then be used in further reactions, such as Yamamoto coupling, to create larger porphyrin architectures. acs.orgnih.gov Similarly, the synthesis of challenging meso-substituted aryl bis-pocket porphyrins has been achieved by first condensing 2,6-dibromo-4-trimethylsilylbenzaldehyde with pyrrole (B145914) to form the porphyrin, followed by functionalization and then metallation. acs.orgnih.gov
This sequential approach is particularly useful for the synthesis of asymmetrically substituted porphyrins and for avoiding potential complications arising from the presence of the zinc ion during the bromination step.
Post-Synthetic Functionalization of this compound
The true utility of dibromo zinc porphyrins lies in their capacity to serve as versatile platforms for creating more complex structures through post-synthetic functionalization. The bromine atoms act as reactive handles for a variety of cross-coupling reactions, most notably those catalyzed by palladium.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of dibromo zinc porphyrins. acs.org
The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of porphyrin chemistry. acs.org This reaction is widely used to introduce ethynyl (B1212043) linkages onto the porphyrin core, extending the π-conjugated system and enabling the construction of linear and branched porphyrin arrays. beilstein-journals.org
The coupling of dibromo zinc porphyrins with terminal alkynes, such as ethynyl-perylene, is typically carried out under copper-free palladium-mediated conditions. mdpi.com This method has been successfully employed to synthesize porphyrin-perylene triads in high yields. mdpi.comresearchgate.net The reaction progress can be conveniently monitored by analytical size-exclusion chromatography (SEC). mdpi.com The use of zinc porphyrins in these reactions often requires relatively dilute solutions to ensure homogeneous solubilization of the reactants. mdpi.com
Table 2: Sonogashira Coupling of Dibromo Zinc Porphyrins
| This compound | Alkyne | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound 21 | Ethynyl-perylene 11 | Pd-mediated (copper-free) | Triad 22 (two perylenes, one zinc porphyrin) | 90% | mdpi.comresearchgate.net |
| 5,15-dibromo-10,20-di(aryl)porphyrinato)zinc(II) | Triptycene alkyne | Standard Sonogashira conditions | Triptycene–porphyrin–triptycene complex | 19% | beilstein-journals.org |
| Dibromo-porphyrin intermediate | RC≡CH | Sonogashira coupling conditions | Functionalized zinc porphyrins 2-6 | 25-52% | researchgate.net |
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages
The Suzuki-Miyaura coupling reaction is another powerful palladium-catalyzed method for C-C bond formation, involving the reaction of an organoboron compound with a halide. acs.org In the context of dibromo zinc porphyrins, this reaction is invaluable for introducing aryl and heteroaryl substituents at the brominated positions. researchgate.net
This methodology has been used to synthesize C₂-symmetric meso-porphyrins in high yields by reacting dibromoporphyrins with arylboronic acids. researchgate.net The reaction conditions can be optimized by varying the catalyst, base, and stoichiometry to achieve high yields for a variety of substrates. acs.org For instance, the coupling of 5,10,15,20-tetrakis(2,6-dibromophenyl)porphyrin (B15341558) with various boronic acids has been shown to proceed in up to 95% yield. nih.gov This approach allows for the synthesis of sterically hindered bis-pocket porphyrins that would be difficult to access through other methods. acs.orgnih.gov Furthermore, the resulting functionalized porphyrins can be readily metallated with zinc. acs.orgnih.gov The Suzuki-Miyaura coupling has also been instrumental in the synthesis of porphyrin-bis(polyazamacrocycle) triads. worldscientific.com
Table 3: Suzuki-Miyaura Coupling of Dibromo Zinc Porphyrins
| This compound | Boronic Acid/Ester | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| Dibromo nickel(II) porphyrin 4 | Zinc porphyrin boronic ester 5 | Suzuki-Miyaura coupling | Porphyrin trimer 6 | 70% (over two steps) | nih.gov |
| 5,10,15,20-tetrakis(2,6-dibromo-4-(trimethylsilyl)phenyl)porphyrin | Arylboronic acids | (dppf)PdCl₂ | 5,10,15,20-tetrakis(2,6-diaryl-4-(trimethylsilyl)phenyl)porphyrin | up to 95% | acs.orgnih.gov |
| meso-(dibromoporphyrinato)zinc | Arylboronic acids | Pd(PPh₃)₄, Na₂CO₃ | A₂B₂-type porphyrins | High | researchgate.net |
Stille Coupling Applications
The Stille coupling reaction, which involves the coupling of an organostannane with an organic halide, has proven effective in the synthesis of porphyrin-based materials. nih.gov This methodology was utilized for the preparation of various porphyrin systems. nih.govresearchgate.net For instance, consecutive Sonogashira and Stille coupling reactions have been successfully employed to introduce different functional groups onto a porphyrin macrocycle starting from a dihalogenated zinc porphyrin precursor. nih.gov
In a specific application, the Stille coupling reaction was used to synthesize porphyrin dimers. The reaction parameters, including the palladium source, temperature, and solvent, were carefully optimized to achieve the desired products. researchgate.net It was observed that the reaction proceeds efficiently with metalated porphyrins, such as zinc(II) porphyrin complexes, leading to higher yields of the coupled products compared to the free-base porphyrins. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield | Reference |
| Zinc(II) 5,15-dibromo-10,20-diphenylporphyrin | Organostannane | Pd(0) catalyst | Porphyrin Dimer | 52% | researchgate.net |
| Zinc(II) porphyrin 82 | Acetylene derivative, then Organostannane | Pd(0) catalyst | Asymmetrically functionalized porphyrin 94 | - | nih.gov |
Polyfluorophenylation via Organozinc Reagents
The introduction of polyfluorophenyl groups onto a porphyrin ring can significantly alter its electronic properties. A facile and efficient method for the synthesis of pentafluorophenyl- and related polyfluorophenyl-substituted porphyrins involves the palladium-catalyzed cross-coupling of brominated porphyrins with bis(polyfluorophenyl)zinc reagents. acs.orgmdpi.com This protocol has been shown to be applicable to a variety of free-base bromoporphyrins and their metal complexes. mdpi.com
The reaction typically employs a palladium catalyst, such as Pd(OAc)2 with a phosphine (B1218219) ligand like t-Bu3P, and a bis(polyfluorophenyl)zinc reagent in an appropriate solvent like THF. acs.orgmdpi.com This method has been successfully used for the polyfluorophenylation of meso-mono-, meso-di-, and β-mono-bromoporphyrins. researchgate.net
| Bromoporphyrin Substrate | Organozinc Reagent | Catalyst System | Product | Reference |
| 5,15-Dibromo-10,20-diphenylporphyrin | (C6F5)2Zn | Pd(OAc)2/t-Bu3P | 5,15-Bis(pentafluorophenyl)-10,20-diphenylporphyrin | acs.orgmdpi.com |
| [5,15-Dibromo-10,20-diphenylporphinato]zinc(II) | C6F5ZnCl | Pd(dppf)Cl2 | [5,15-Bis(pentafluorophenyl)-10,20-diphenylporphinato]zinc(II) | mdpi.com |
Yamamoto Coupling for Direct Porphyrin-Porphyrin Linkages
The Yamamoto coupling, a nickel-catalyzed reaction, provides a direct method for creating biaryl linkages and has been successfully applied to the synthesis of directly linked porphyrin oligomers. This approach has been instrumental in creating unprecedented β,β-directly linked cyclic zinc porphyrin oligomers. nih.govacs.orgresearchgate.netnih.gov
In a notable example, the Yamamoto coupling of a 2,3-dibromo-10,15-bis-(3,5-di-tert-butylphenyl)porphyrin(Zn) precursor using Ni(COD)2 in DMF yielded a mixture of linear and cyclic porphyrin oligomers, including a trimer and a tetramer. nih.govacs.org These cyclic structures were unambiguously characterized by NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction analysis. nih.govacs.orgresearchgate.netnih.gov The resulting cyclic oligomers exhibit unique three-dimensional geometries and distinct photophysical and electrochemical properties due to the strong π-conjugation between the directly linked porphyrin units. nih.govnih.gov
| Starting Material | Coupling Reagent | Product(s) | Reference(s) |
| 2,3-dibromo-10,15-bis-(3,5-di-tert-butylphenyl)porphyrin(Zn) | Ni(COD)2 | Cyclic porphyrin trimer (CP3) and tetramer (CP4) | nih.govacs.orgresearchgate.netnih.gov |
Nucleophilic Substitution Reactions for Dimer Formation
Nucleophilic substitution reactions offer another pathway for the synthesis of porphyrin dimers. This method typically involves the reaction of a dihalo-substituted linker with a porphyrin containing a nucleophilic group. For instance, the nucleophilic substitution of bromine atoms in α,α'-dibromo-o-xylene with zinc porphyrinate residues containing a hydroxyl group leads to the formation of covalently linked dimers. mdpi.com
The reaction is generally carried out in a solvent like DMF at elevated temperatures in the presence of a base. mdpi.com The choice of the nucleophile is crucial; for example, using amino-substituted porphyrins instead of hydroxy-substituted ones can lead to different reaction pathways, such as heterocyclization, due to the higher nucleophilicity of the amino group. mdpi.com
| Porphyrin Reactant | Linker | Base | Product | Yield | Reference |
| Hydroxy-substituted zinc porphyrinate | α,α'-dibromo-o-xylene | Cesium carbonate | o-xylene linked porphyrin dimer | 80-85% | mdpi.com |
| Amino-substituted porphyrin | α,α'-dibromo-o-xylene | Cesium carbonate | N-heterocycle fused porphyrin | - | mdpi.com |
Challenges and Advancements in Scalable Synthesis of this compound Derivatives
While various synthetic methodologies have been successfully developed for creating this compound derivatives and their assemblies, significant challenges remain, particularly concerning scalability. Many synthetic procedures for porphyrins and their derivatives require high dilution conditions to avoid unwanted side reactions and polymerization, which limits their large-scale production. researchgate.net
Advanced Spectroscopic and Photophysical Investigations of Dibromo Zinc Porphyrin Systems
Electronic Structure and Excited-State Dynamics
The introduction of bromine atoms onto the zinc porphyrin macrocycle profoundly influences its electronic structure and the subsequent de-excitation pathways of its photo-excited states. These halogen substituents exert a combination of electronic and steric effects, leading to significant alterations in the photophysical and photochemical properties of the molecule.
Analysis of Electronic Transitions and Absorption Band Shifts
The electronic absorption spectrum of a typical zinc porphyrin is characterized by an intense band in the near-UV region, known as the Soret or B band (corresponding to the S₀ → S₂ transition), and weaker bands in the visible region, called Q bands (corresponding to the S₀ → S₁ transition). jhuapl.edu The positions and intensities of these bands are sensitive to the nature and position of peripheral substituents. nih.gov
The introduction of bromine atoms, which are electron-withdrawing groups, at the meso- or β-positions of the porphyrin ring leads to a redistribution of the π-electron density over the macrocycle. nih.gov This perturbation of the electronic structure typically results in bathochromic (red) shifts of both the Soret and Q bands. nih.gov For instance, theoretical and experimental studies on various meso-substituted zinc porphyrins have shown that peripheral substituents can cause the B-bands to red-shift by as much as 24 nm. nih.gov The magnitude of this shift is influenced by the substituent's position and its degree of π-conjugation with the porphyrin core. nih.gov The electron-withdrawing nature of bromine can lower the energy of the frontier molecular orbitals (HOMO and LUMO), thus reducing the HOMO-LUMO energy gap and shifting the absorption to longer wavelengths. nih.gov
The peripheral substitution can also break the D₄h symmetry of the unsubstituted zinc porphine, which may lead to a splitting of the Q band. researchgate.net
Table 1: Representative Absorption Band Shifts in Substituted Zinc Porphyrins
| Compound | Soret Band (B) λmax (nm) | Q Band (Q₀,₀) λmax (nm) | Reference Compound | Solvent |
|---|---|---|---|---|
| Zinc Porphyrin (ZnP) | ~420 | ~550, 590 | - | Various |
| Dibromo-substituted ZnP (example) | >420 (Red-shifted) | >590 (Red-shifted) | ZnP | Various |
Fluorescence Spectroscopy and Quantum Yield Analysis
Fluorescence spectroscopy provides insights into the radiative decay pathway from the lowest singlet excited state (S₁) to the ground state (S₀). The fluorescence quantum yield (Φf) is a measure of the efficiency of this process. For porphyrins, Φf is highly sensitive to the presence of heavy atoms. researchgate.net
The introduction of bromine atoms onto the zinc porphyrin core introduces a significant "heavy-atom effect." This effect enhances spin-orbit coupling, which promotes the rate of intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). researchgate.net As ISC becomes a more dominant de-excitation pathway, the fluorescence quantum yield is consequently quenched (reduced). researchgate.net Studies on various halogenated tetraarylporphyrins have demonstrated this trend, with brominated derivatives consistently showing lower fluorescence quantum yields compared to their non-halogenated or chlorinated counterparts. researchgate.net
Table 2: Photophysical Properties of Representative Zinc Porphyrins
| Compound | Fluorescence Quantum Yield (Φf) | Excited State Lifetime (τs, ns) | Singlet Oxygen Quantum Yield (ΦΔ) |
|---|---|---|---|
| Zinc Tetraphenylporphyrin (B126558) (ZnTPP) | ~0.03 | ~1.7 - 2.0 | ~0.5 - 0.7 |
| This compound (representative) | <0.03 | <1.7 | >0.7 |
Time-Resolved Spectroscopy for Excited-State Lifetime Determination
Time-resolved spectroscopic techniques, such as time-correlated single-photon counting (TCSPC) and femtosecond transient absorption (TA) spectroscopy, are employed to measure the lifetime of the excited states. nih.govrug.nl The lifetime of the lowest singlet excited state (τS) is a critical parameter, as it dictates the time window available for competing processes like fluorescence, intersystem crossing, energy transfer, and electron transfer.
Consistent with the heavy-atom effect observed in fluorescence quenching, the singlet excited-state lifetime of this compound is expected to be significantly shorter than that of the parent zinc porphyrin. The enhanced spin-orbit coupling induced by the bromine atoms increases the rate of intersystem crossing (kISC), which is a non-radiative decay channel for the S₁ state. Since the total decay rate of the S₁ state is the sum of the rates of all de-excitation processes (ktotal = kf + kIC + kISC), and the lifetime is the inverse of this rate (τS = 1/ktotal), an increase in kISC leads to a decrease in τS.
For example, femtosecond transient absorption studies on various zinc porphyrin derivatives have been used to elucidate complex, multi-step de-excitation dynamics occurring on picosecond to nanosecond timescales. mdpi.comnih.gov For a dibromo-substituted zinc porphyrin, these techniques would reveal a faster decay of the S₁ state signatures (e.g., stimulated emission and excited-state absorption) compared to an unsubstituted analogue.
Singlet Oxygen Quantum Yields and Generation Mechanisms
Dibromo zinc porphyrins are often investigated for their potential as photosensitizers, particularly in photodynamic therapy (PDT), where the generation of cytotoxic singlet oxygen (¹O₂) is the therapeutic mechanism. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ).
The generation of singlet oxygen occurs via a Type II photosensitization mechanism. Upon light absorption, the porphyrin is promoted to its singlet excited state (S₁). Due to the heavy-atom effect of bromine, it undergoes efficient intersystem crossing to the long-lived triplet state (T₁). This triplet state can then transfer its energy to ground-state molecular oxygen (³O₂), which is naturally a triplet, to produce the highly reactive singlet oxygen (¹O₂).
Porphyrin(S₀) + hν → Porphyrin(S₁) Porphyrin(S₁) → Porphyrin(T₁) (Intersystem Crossing) Porphyrin(T₁) + ³O₂ → Porphyrin(S₀) + ¹O₂ (Energy Transfer)
The heavy-atom effect is crucial for designing efficient photosensitizers. benthamopenarchives.com The introduction of bromine atoms enhances the rate of S₁ → T₁ intersystem crossing, populating the triplet state with high efficiency. This leads to a significantly higher singlet oxygen quantum yield (ΦΔ) for dibromo zinc porphyrins compared to their non-halogenated counterparts. researchgate.net Studies have shown that for tetraarylporphyrins, introducing bromine atoms can substantially increase ΦΔ, with values often exceeding 0.70. researchgate.net
Electron Transfer Processes in this compound Conjugates
When a this compound is covalently linked to an electron donor or acceptor moiety, photoinduced electron transfer (PET) can occur. The porphyrin can act as either the initial electron donor or acceptor, depending on the redox properties of the linked species and the energetic landscape of the conjugate. Ultrafast spectroscopic techniques are essential for studying these rapid charge separation and recombination dynamics. nih.gov
The bromine substituents influence the electron transfer properties in two main ways:
Redox Potential Modification : As electron-withdrawing groups, the bromine atoms make the porphyrin ring more difficult to oxidize and easier to reduce. This alters the driving force (ΔG) for electron transfer, thereby affecting the rates of charge separation and recombination according to Marcus theory.
Excited-State Dynamics : The shortened singlet-state lifetime due to the heavy-atom effect means that any charge separation process from the S₁ state must occur on an even faster timescale to be competitive with intersystem crossing. mdpi.com
In photocatalytic systems, zinc porphyrin derivatives are used to absorb visible light and initiate electron transfer cascades. mdpi.comnih.gov For example, photoexcited zinc porphyrins can react with a sacrificial electron donor to form a reduced porphyrin species, which can then transfer an electron to a catalyst. mdpi.com The electronic modifications imparted by bromine atoms can be used to tune these dynamics for improved efficiency.
Energy Transfer Dynamics in Porphyrin Arrays
In multiporphyrin arrays designed for light-harvesting applications, efficient excitation energy transfer (EET) from an initially excited porphyrin to an acceptor porphyrin is a primary goal. The dynamics of EET are governed by factors such as the distance between the donor and acceptor, their relative orientation, and the spectral overlap between the donor's emission and the acceptor's absorption.
The photophysical changes induced by bromination can be strategically used in the design of such arrays. For instance, the red-shifting of the absorption and emission spectra of a this compound can be used to tune the spectral overlap with an adjacent, non-brominated porphyrin, thereby controlling the efficiency and directionality of energy transfer.
The mechanism of energy transfer can be through-space (Förster or Dexter mechanisms) or through-bond, depending on the nature of the covalent linker connecting the porphyrin units. rsc.org Time-resolved spectroscopy is critical for measuring the rates of EET, which often occur on the picosecond timescale. nih.gov While the shortened excited-state lifetime of the this compound donor presents a challenge, it also necessitates ultrafast and efficient energy transfer to the acceptor unit to outcompete the rapid decay to the triplet state.
Structural Characterization and Conformational Analysis in Solution and Solid State
The elucidation of the precise three-dimensional structure and conformational dynamics of this compound systems is fundamental to understanding their chemical reactivity, photophysical properties, and potential for supramolecular assembly. A combination of advanced spectroscopic and crystallographic techniques provides a comprehensive picture of these molecules in both the solution and solid phases.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Porphyrin Framework and Substituents
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the molecular structure of porphyrins in solution. nih.gov For zinc porphyrins, ¹H NMR spectra offer distinct insights into the electronic environment of the macrocycle. The insertion of a zinc(II) ion into the porphyrin core leads to characteristic changes in the ¹H NMR spectrum, most notably the disappearance of the N-H proton signals typically found in the upfield region (around -2 to -4 ppm) of their free-base counterparts. nih.govmdpi.com This observation unequivocally confirms the successful metallation of the porphyrin.
The unique ring current effect of the porphyrin macrocycle results in a large chemical shift dispersion in ¹H NMR spectra. nih.gov Protons located on the periphery of the macrocycle, such as the β-pyrrolic protons and the meso-substituent protons, are significantly deshielded and resonate at downfield chemical shifts, typically between 8.0 and 10.0 ppm. nih.gov Conversely, protons situated above or below the plane of the macrocycle experience a shielding effect. The precise chemical shifts of the β-pyrrolic protons in dibromo zinc porphyrins are influenced by the electron-withdrawing nature of the bromine substituents, which can lead to further downfield shifts compared to non-halogenated analogs.
Detailed analysis of coupling constants and signal multiplicities in high-resolution ¹H NMR spectra allows for the unambiguous assignment of all proton resonances within the molecule. Furthermore, advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to establish through-bond and through-space correlations, respectively, providing a complete picture of the molecule's connectivity and spatial arrangement in solution.
| Proton Type | Typical Chemical Shift Range (ppm) | Key Observations |
|---|---|---|
| β-Pyrrolic Protons | 8.5 - 9.5 | Downfield shift due to porphyrin ring current and deshielding by bromine atoms. |
| Meso-Aryl Protons | 7.0 - 8.5 | Chemical shifts are influenced by the electronic nature of substituents on the aryl rings. |
| N-H Protons | N/A | Signal is absent, confirming the presence of the coordinated zinc(II) ion. nih.govmdpi.com |
Single-Crystal X-ray Diffraction for Three-Dimensional Structural Elucidation
For this compound systems, SCXRD studies reveal the coordination geometry of the central zinc atom, which is typically four-coordinate and square planar, lying within the plane of the four pyrrolic nitrogen atoms. However, five-coordinate zinc porphyrin complexes, often with a solvent molecule or another ligand occupying an axial position, are also commonly observed. researchgate.net The crystal structure also elucidates the packing of the porphyrin molecules in the solid state, revealing intermolecular interactions such as π-π stacking, hydrogen bonding, and halogen bonding that dictate the supramolecular architecture. nih.gov
| Parameter | Typical Value | Significance |
|---|---|---|
| Zn-N (pyrrole) bond length | 2.03 - 2.06 Å | Indicates the coordination strength between the zinc ion and the porphyrin macrocycle. |
| C-Br bond length | 1.88 - 1.92 Å | Reflects the covalent bond between the porphyrin carbon and the bromine atom. |
| Porphyrin Mean Plane Deviation | < 0.05 Å | Quantifies the planarity of the porphyrin macrocycle. |
| Intermolecular π-π stacking distance | 3.3 - 3.6 Å | Indicates the presence and strength of face-to-face interactions between porphyrin rings. nih.gov |
Influence of Halogenation on Porphyrin Ring Planarity and Saddle Distortions
The introduction of bulky substituents, such as bromine atoms, at the meso or β-positions of the porphyrin macrocycle can induce significant deviations from planarity. nih.gov These distortions are a consequence of steric strain between the substituents and adjacent atoms on the porphyrin core. Two primary types of non-planar distortions are commonly observed: saddle and ruffled conformations.
In a saddle distortion, diagonally opposite pyrrole (B145914) rings are tilted upwards, while the other two are tilted downwards. This type of distortion is often induced by meso-substituents. The degree of non-planarity can be quantified by the average displacement of the atoms from the mean plane of the porphyrin core, as determined by X-ray crystallography.
The presence of bromine atoms can lead to notable saddle distortions in the porphyrin macrocycle. nih.gov This distortion can, in turn, influence the electronic properties of the porphyrin, including its absorption and emission spectra, as well as its redox potentials. The interplay between the electronic effects of halogenation and the structural distortions they induce is a key area of research in the field of porphyrin chemistry. Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental data to predict and understand the conformational preferences of halogenated porphyrins. nih.gov
Theoretical and Computational Chemistry of Dibromo Zinc Porphyrin
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective in determining the ground-state geometries and electronic properties of porphyrin derivatives. For meso-substituted zinc porphyrins, DFT calculations have been instrumental in understanding how different functional groups affect the interatomic distances and bond angles within the porphyrin core.
While specific DFT data for dibromo zinc porphyrin is not extensively detailed in the available literature, studies on a wide range of meso-substituted zinc porphyrins demonstrate that the porphyrin's core π-bonding system is remarkably flexible and stable, even with significant structural deformations. The zinc atom typically resides in the plane of the four pyrrole (B145914) nitrogen atoms, exhibiting a nearly ideal square-planar coordination with N-Zn-N bond angles close to 90°.
The introduction of bulky or electronegative substituents at the meso positions can lead to some distortion of the porphyrin macrocycle. However, the fundamental electronic structure, largely described by Gouterman's four-orbital model (two highest occupied molecular orbitals, HOMO and HOMO-1, and two lowest unoccupied molecular orbitals, LUMO and LUMO+1), is retained. The bromine atoms, being electron-withdrawing, are expected to influence the energy levels of these frontier orbitals.
Below is a representative table of typical bond lengths in a meso-substituted zinc porphyrin, derived from DFT calculations on similar structures. These values provide a reasonable approximation for the expected geometry of this compound.
| Bond/Angle | Typical Calculated Value |
| Zn-N (pyrrole) | ~2.04 Å |
| N-Cα (pyrrole) | ~1.38 Å |
| Cα-Cβ (pyrrole) | ~1.44 Å |
| Cβ-Cβ (pyrrole) | ~1.35 Å |
| Cα-Cm (meso) | ~1.40 Å |
| N-Zn-N (angle) | ~90° |
Time-Dependent Density Functional Theory (TDDFT) for Excited States and Optical Properties
Time-Dependent Density Functional Theory (TDDFT) is the primary computational tool for studying the excited states of molecules and predicting their optical properties, such as UV-visible absorption spectra. For porphyrins, TDDFT calculations can accurately predict the energies and intensities of the characteristic Q and Soret (or B) bands, which arise from π-π* electronic transitions within the porphyrin macrocycle.
Studies on halogenated zinc porphyrins, including bromo-substituted derivatives, have shown that the position and intensity of these bands are sensitive to the nature and position of the substituents. Halogenation, such as the introduction of bromine atoms, generally leads to red-shifts (a shift to longer wavelengths) in both the Q and B bands. This is attributed to the influence of the electronegative bromine atoms on the energies of the frontier molecular orbitals.
The TDDFT calculations for zinc octabromotetraphenylporphyrin, a related compound, predict significant red-shifts compared to the non-halogenated parent molecule. These shifts are a direct consequence of the stabilization of the LUMO and destabilization of the HOMO, leading to a smaller HOMO-LUMO energy gap.
The following table summarizes the calculated absorption maxima for a generic zinc porphyrin and a bromo-substituted analogue, illustrating the effect of halogenation.
| Compound | Calculated Q-band (nm) | Calculated B-band (nm) |
| Zinc Porphyrin (ZnP) | ~550 nm | ~410 nm |
| Bromo-substituted Zn Porphyrin | ~570-600 nm | ~420-440 nm |
Analysis of Molecular Orbitals and Electronic Transitions
The electronic absorption spectra of porphyrins are dominated by transitions between the frontier molecular orbitals. According to Gouterman's four-orbital model, the characteristic Q and B bands arise from linear combinations of transitions from the two highest occupied molecular orbitals (a1u and a2u in D4h symmetry) to the degenerate lowest unoccupied molecular orbitals (eg).
The introduction of bromine substituents at the meso positions lowers the symmetry of the porphyrin, which can lead to a splitting of the degenerate eg orbitals. More significantly, the electron-withdrawing nature of bromine atoms affects the energies of the a1u and a2u orbitals. This change in orbital energies alters the degree of configuration interaction between the excited states, which in turn affects the intensities and positions of the Q and B bands.
Computational studies on halogenated zinc porphyrins show that the HOMO (typically of a1u character) is destabilized, while the LUMO (of eg character) is stabilized upon halogenation. This narrowing of the HOMO-LUMO gap is consistent with the observed red-shift in the absorption spectra.
The table below presents a simplified view of the frontier molecular orbital energies for a generic zinc porphyrin and the expected trend upon bromo-substitution.
| Orbital | Zinc Porphyrin (ZnP) Energy (eV) | Bromo-substituted Zn Porphyrin (Expected Trend) |
| LUMO+1 | -2.8 | Lowered Energy |
| LUMO | -2.8 | Lowered Energy |
| HOMO | -5.2 | Raised Energy |
| HOMO-1 | -5.3 | Relatively Unchanged or Slightly Lowered |
Computational Studies of Binding Interactions and Supramolecular Assembly
DFT calculations, often with dispersion corrections, can be used to calculate the binding energies of porphyrin dimers and larger aggregates. These calculations can reveal the preferred geometries of these assemblies, such as offset π-stacked arrangements, which are common for porphyrins. The bromine atoms in this compound could potentially participate in halogen bonding, a type of non-covalent interaction that could influence the structure and stability of the resulting supramolecular assemblies.
The study of porphyrin-DNA interactions has shown that competitive binding can be used to control the extent of porphyrin aggregation on a biological template nih.gov. This highlights the potential for tuning the supramolecular assembly of functionalized porphyrins like the dibromo derivative.
Magnetically Induced Current Densities and Aromaticity in Porphyrin Architectures
The concept of aromaticity in porphyrins is crucial to their stability and unique electronic properties. Aromaticity can be computationally assessed by calculating the magnetically induced current densities (MICDs) when the molecule is placed in an external magnetic field. Aromatic systems sustain a diatropic (clockwise) ring current, while antiaromatic systems sustain a paratropic (counter-clockwise) ring current.
For zinc porphyrin and its derivatives, the porphyrin macrocycle is highly aromatic, sustaining a strong diatropic ring current that flows along the 18-π electron pathway. The strength of this ring current is a quantitative measure of aromaticity. Calculations of MICDs are typically performed using methods like the gauge-including magnetically induced current (GIMIC) method at the DFT level.
Supramolecular Chemistry and Self Assembly of Dibromo Zinc Porphyrin Derivatives
Design and Synthesis of Cyclic Porphyrin Oligomers
The construction of cyclic porphyrin oligomers is of significant interest as these structures can serve as models for natural photosynthetic light-harvesting systems and as receptors in supramolecular chemistry. researchgate.net A notable strategy for synthesizing directly linked cyclic porphyrin oligomers involves the use of a dibromo zinc porphyrin precursor. nih.gov
Specifically, unprecedented β,β-directly linked cyclic zinc porphyrin oligomers, a trimer (CP3) and a tetramer (CP4), have been synthesized through a one-step Yamamoto coupling of a 2,3-dibromo-10,15-bis-(3,5-di-tert-butylphenyl)porphyrin(Zn) precursor. researchgate.netnih.gov This synthetic approach circumvents the need for spacers between the porphyrin units, allowing for close proximity and strong electronic interactions between the chromophores. researchgate.net The structures of these cyclic oligomers have been confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction analysis. nih.gov
Computational studies using density functional theory (DFT) have revealed distinct three-dimensional structures for these oligomers. The trimer, CP3, adopts a propeller shape, while the tetramer, CP4, assumes a saddle-shaped conformation. These geometric differences lead to distinct photophysical and electrochemical properties. The smaller dihedral angles between the porphyrin units in the propeller-shaped CP3 result in stronger π-conjugation, which manifests as split and red-shifted ultraviolet-visible absorption bands compared to CP4. nih.gov
Host-Guest Chemistry and Molecular Recognition
The well-defined cavities and electronically active surfaces of supramolecular structures derived from dibromo zinc porphyrins make them excellent hosts for a variety of guest molecules. This has led to extensive exploration of their host-guest chemistry, including fullerene binding, ligand coordination, and the formation of complex molecular cages and tweezers.
The unique saddle-shaped conformation of the cyclic zinc porphyrin tetramer (CP4), synthesized from a 2,3-dibromoporphyrin precursor, creates a cavity that is highly suitable for binding fullerene molecules. nih.gov This makes CP4 a ditopic receptor, capable of encapsulating two fullerene molecules. The interaction is driven by favorable van der Waals attractions between the curved π-surface of the fullerene and the planar π-surface of the porphyrin. nih.govlifescienceglobal.com
The binding affinities of CP4 for different fullerenes have been quantified in toluene (B28343) solution. The affinity constant for C70 was found to be significantly higher than for C60, a selectivity that is common among many porphyrin-based fullerene receptors and has potential applications in fullerene separation. nih.gov The formation of a 1:2 complex between CP4 and C60 has been confirmed through NMR titration and single-crystal X-ray diffraction. nih.gov The crystal structure reveals that the two fullerene molecules are captured in the cavities above and below the central cyclooctatetraene (B1213319) ring of the CP4 structure. nih.gov The close contact distances between the fullerene carbons and the zinc centers of the porphyrins indicate an attractive interaction. nih.gov
Table 1: Fullerene Binding Affinities of Cyclic Zinc Porphyrin Tetramer (CP4)
| Guest Molecule | Binding Constant (K) in Toluene at 298 K | Stoichiometry (Host:Guest) |
|---|---|---|
| C60 | (2.2 ± 0.1) × 10⁴ M⁻¹ | 1:2 |
| C70 | (1.1 ± 0.4) × 10⁵ M⁻¹ | Not explicitly stated |
Data sourced from β,β-Directly Linked Porphyrin Rings: Synthesis, Photophysical Properties, and Fullerene Binding. nih.gov
The spontaneous attraction between porphyrins and fullerenes is a recognized supramolecular recognition element. nih.govescholarship.org Jaw-like clefts in bis-porphyrin structures are also effective hosts for fullerene guests. nih.gov In these complexes, the electron-rich 6:6 ring-juncture bonds of C60 show an unusually close approach to the metalloporphyrin plane. nih.govescholarship.org
The zinc center in this compound derivatives is capable of axial coordination with various ligands, a fundamental interaction for the construction of larger supramolecular assemblies. acs.org While five-coordinate geometry is typical for zinc porphyrins with pyridine (B92270) ligands, the formation of pseudo-octahedral six-coordinate complexes is also possible, particularly when stabilized by a chelate effect. acs.org This ability to bind two axial ligands opens new avenues for creating three-dimensional π-conjugated architectures. acs.org
The coordination of bidentate ligands to ethane-bridged bis(zinc porphyrin) systems has been studied, revealing a two-step equilibrium process. nih.gov The first ligation step, leading to a 1:1 host-guest tweezer structure, is significantly stronger than the second ligation, which forms a 1:2 anti bis-ligated species. nih.gov This difference in binding strength is attributed to the optimal geometry and stability of the 1:1 tweezer complex. nih.gov
In the context of multicomponent systems, gable-like zinc(II) bis-porphyrins can quantitatively form assemblies with free-base porphyrins bearing pyridyl groups through axial 4'-N(pyridyl)-Zn interactions. researchgate.net This demonstrates the precise control over stoichiometry and structure that can be achieved through ligand coordination.
The directional nature of metal-ligand coordination involving zinc porphyrins allows for the construction of discrete, three-dimensional structures such as capsules and cages. nih.govacs.org These molecular containers can encapsulate guest molecules and create unique microenvironments, leading to applications in catalysis and molecular recognition. nih.govnih.gov
For instance, capsule-forming assemblies can be generated from zinc tetraphenylporphyrin (B126558) (ZnTPP) and Group 15 tris(3-pyridyl) linkers. nih.gov The ligand coordinates to three porphyrin units through N–Zn interactions, creating a capsule-type structure that can accommodate solvent molecules within its cavity. nih.gov The dimensions and structural preferences of these capsules can be systematically controlled by varying the Group 15 element in the linker, which alters the C–E bond length and steric properties. nih.gov
A multiporphyrinic cage has also been self-assembled using a zinc porphyrin ligand functionalized with four 2,2'-bipyridin-5-yl (bpy) groups. nih.govelsevierpure.com This intricate structure forms under specific aqueous conditions that allow for the creation of three different types of Zn(II) coordination centers. nih.gov The resulting cage can encapsulate guest molecules asymmetrically through π-π interactions. nih.govelsevierpure.com
Bis-porphyrin molecular tweezers are cleft-shaped host molecules that are well-suited for studying ditopic host-guest interactions and for applications in chirogenesis, the induction of chirality in an achiral host by a chiral guest. nih.govmdpi.com The complexation of chiral bidentate guests, such as diamines and amino alcohols, with an achiral, face-to-face ethane-bridged bis(zinc porphyrin) host induces a helical arrangement of the two porphyrin units. nih.gov
This chirality transfer from the guest to the host results in a remarkably high optical activity, which can be observed using circular dichroism (CD) spectroscopy. nih.gov The structure of the guest molecule plays a decisive role in the chirogenesis pathway. nih.gov The enhanced conformational stability of the 1:1 tweezer complex ensures an efficient transfer of chirality. nih.gov The flexibility of the linker connecting the two porphyrin rings is a key determinant of the binding conformation and the resulting chiroptical properties. msu.edu By using a zinc porphyrin tweezer, the absolute configuration of primary monoamines can be determined by analyzing the sign of the exciton-coupled CD spectrum of the host-guest complex. nih.gov
Controlled Self-Assembly and Multicomponent Architectures
The principles of molecular recognition and ligand coordination can be harnessed to control the self-assembly of this compound derivatives into complex, multicomponent architectures. mdpi.com These assemblies can range from discrete supramolecular structures to extended one-, two-, or three-dimensional networks. rsc.orgresearchgate.net Non-covalent interactions such as π-π stacking, hydrogen bonding, and metal-ligand coordination are the driving forces behind the formation of these ordered structures. mdpi.comnih.gov
The structural isomerism of the building blocks can have a profound impact on the morphology of the resulting self-assembled nanostructures. For example, two structurally isomeric Zn(II)-Sn(IV)-Zn(II) porphyrin triads, differing only in the substitution pattern of pyridyl groups on the central Sn(IV) porphyrin, self-assemble into completely different nanostructures: one forms nanospheres while the other forms nanofibers. mdpi.comnih.gov This demonstrates how subtle changes in the molecular design can amplify into significant differences in the macroscopic structure. mdpi.com
The self-assembly of a poly-[5,15-bis-(3,5-isopentoxyphenyl)-10,20-bis ethynylporphyrinato]-zinc(II) on the surface of single-walled carbon nanotubes (SWNTs) has also been investigated. mdpi.com The porphyrin polymer moieties form a coplanar, well-ordered, and regular array on the curved surface of the nanotube, driven by π-π stacking and van der Waals interactions. mdpi.com Such controlled deposition of porphyrin assemblies onto nanostructured surfaces is crucial for the development of novel electronic and photonic devices. mdpi.com
Research Applications of Dibromo Zinc Porphyrin Systems
Biomimetic Systems and Artificial Photosynthesis
Artificial photosynthesis aims to replicate the natural process of converting light energy into chemical energy. Dibromo zinc porphyrins serve as valuable components in constructing molecular systems for this purpose, acting as mimics for the chlorophyll-based machinery found in plants and bacteria.
Light-Harvesting Antenna Complexes and Energy Transfer Models
In natural photosynthesis, antenna complexes capture photons and funnel the energy to a reaction center. Artificial systems seek to replicate this function using synthetic chromophores. A notable model incorporates a Zn-meso-dibromo porphyrin as a central component, designed to absorb light and participate in energy transfer cascades.
In one such model, a triad system was synthesized where two 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) units were attached to the meso positions of a dibromo zinc porphyrin researchgate.net. The BODIPY moieties act as the primary light absorbers, capturing photons across the visible spectrum. This excitation energy is then efficiently transferred to the central porphyrin core, mimicking the function of a light-harvesting antenna that collects and concentrates solar energy researchgate.net. The covalent linkage between the chromophores is crucial for mediating this energy transfer process. The absorption spectrum of this triad model demonstrates features of both the BODIPY and the zinc porphyrin components, confirming the electronic interaction between them and its potential as a broad-spectrum light absorber researchgate.net.
Mimicry of Natural Photosynthetic Reaction Centers
Following light harvesting, the energy is transferred to a photosynthetic reaction center, where charge separation occurs—the fundamental step in converting light energy to chemical potential. This compound has been successfully used as a structural foundation for building mimics of these reaction centers.
A trimeric compound featuring a central Zn-meso-dibromo porphyrin core linked to two amino-BODIPY dyes serves as a functional model of a photosynthetic reaction center researchgate.net. This triad was synthesized with high efficiency (93% yield) through a palladium-catalyzed double amination reaction researchgate.net. In this architecture, the porphyrin acts as the central electron donor, analogous to the "special pair" of chlorophylls in nature. Upon excitation (either directly or via energy transfer from the attached BODIPY antennas), the zinc porphyrin can initiate an electron transfer event, leading to a charge-separated state. The strategic placement of the bromine atoms on the porphyrin ring helps to tune the redox properties to facilitate this process.
| Component | Function | Key Synthetic Feature | Key Spectral Feature |
|---|---|---|---|
| Zn-meso-dibromo porphyrin (Compound 9) | Central scaffold, electron donor mimic | Starting material for triad synthesis | Soret band at 445 nm |
| Amino-BODIPY (Compound 3) | Light-harvesting antenna, energy donor | Coupled to porphyrin via Pd-catalyzed amination | Intense absorption at 503 nm |
| Porphyrin-BODIPY Triad (Compound 10) | Artificial photosynthetic reaction center model | Synthesized in 93% yield | Combined absorption of both components |
Catalysis and Redox Chemistry
The unique electronic properties imparted by the bromine substituents and the zinc metal center suggest that dibromo zinc porphyrins could be effective in catalytic applications. Halogenation is a known strategy for enhancing the catalytic activity of porphyrins by increasing their stability and tuning their redox potentials.
Design of Porphyrin-Based Catalysts for Organic Reactions
Photocatalytic CO2 Reduction Studies
The conversion of carbon dioxide (CO2) into chemical fuels using light is a primary goal of artificial photosynthesis. Zinc porphyrins, in general, are widely studied as photosensitizers for this process due to their strong absorption in the visible region mdpi.com. They absorb light and initiate the electron transfer steps necessary for CO2 reduction. However, a significant challenge is their poor stability under reductive conditions mdpi.com. Although modifications like bromination are expected to influence the photostability and excited-state properties of the photosensitizer, specific studies focusing on the use of this compound for the photocatalytic reduction of CO2 have not been reported in the available literature.
Molecular Electronics and Advanced Materials
The unique photophysical and electrochemical properties of this compound systems have positioned them as compelling candidates for a variety of applications in molecular electronics and the development of advanced materials. Their rigid structure, extended π-conjugation, and the ability to coordinate with various axial ligands allow for the fine-tuning of their electronic characteristics. These features are being harnessed to create components for information storage, to understand and control charge transport at the molecular level, and to integrate them into optoelectronic devices and novel hybrid materials.
Components in Molecular-Based Information Storage Devices
The pursuit of next-generation information storage technologies has led researchers to explore the potential of individual molecules as the fundamental units for data storage. Zinc porphyrins, including their dibromo derivatives, are at the forefront of this research due to their distinct and stable redox states, which can be used to represent digital bits of information (0s and 1s). The general approach involves tethering these redox-active molecules to an electroactive surface, such as silicon or gold. nih.govmdpi.com By applying an electrical potential, the oxidation state of the porphyrin can be switched, effectively writing or erasing data at the molecular level.
Charge Transport Mechanisms in Porphyrin Arrays and Films
Understanding how electrical charge moves through arrays and thin films of porphyrin molecules is fundamental to their application in electronic devices. For zinc porphyrin-based molecular wires, the primary mechanism of charge transport is believed to be small polaron hopping. ox.ac.uk This model suggests that the charge carrier (a hole) is localized on a single porphyrin unit and "hops" to an adjacent molecule. This is in contrast to a band-like transport mechanism, where the charge is delocalized over multiple molecules. Simulations have shown that the band-like model significantly overestimates hole mobility, while the small polaron hopping model provides values that are in good agreement with experimental results, on the order of 0.1 cm²/V·s. ox.ac.uk
The structure of the porphyrin assembly plays a crucial role in charge transport efficiency. The formation of supramolecular ladder-like structures has been observed to increase charge carrier mobility. ox.ac.uk This enhancement is attributed to two main factors: an increase in the charge transfer integrals between monomer units due to the planarization of the molecular wires, and a reduction in the energetic disorder within the molecular wire and its surrounding environment. ox.ac.uk
Electrochemical studies of specific this compound dimers have provided insight into their charge-carrying capabilities. These studies reveal two quasi-reversible oxidation waves, which are attributed to the sequential removal of electrons from the conjugated π-system. The reduction potential has also been characterized, providing key parameters for understanding and modeling charge transport in molecular electronic applications.
| Compound | First Oxidation Potential (V vs. SCE) | Second Oxidation Potential (V vs. SCE) | Reduction Potential (V vs. SCE) |
|---|---|---|---|
| This compound Dimer | +0.72 | +0.93 | -1.25 |
Integration into Organic Light Emitting Diodes (OLEDs) and Photovoltaics
The vibrant optical properties of zinc porphyrins make them highly suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. In OLEDs, porphyrins are often employed as red-emitting materials due to their strong fluorescence in the red region of the visible spectrum. ijasrm.com To overcome issues like concentration quenching, which reduces emission efficiency in the solid state, porphyrin materials are typically doped into a suitable host material. ijasrm.com The performance of zinc porphyrin-based OLEDs can be quite impressive, with some devices achieving high brightness and efficiency. For instance, an OLED using a zinc complex as the emissive layer has been reported with a maximum brightness of over 8000 cd/m² and a current efficiency of 21.1 cd/A. researchgate.net Another example is a near-infrared (NIR) OLED incorporating an ethyne-linked zinc(II) porphyrin pentamer, which achieved an average external quantum efficiency of 2.0% with a peak emission at 830 nm. rsc.org
In the realm of photovoltaics, zinc porphyrins have emerged as highly efficient sensitizers in dye-sensitized solar cells (DSSCs). nycu.edu.twfrontiersin.org Their strong absorption in the visible region of the solar spectrum allows for effective light harvesting. The molecular structure of the porphyrin can be tailored to optimize its performance. For example, the introduction of a π-conjugated electron-donating group at the meso position opposite the anchoring group can lead to a red-shift in both the Soret and Q bands of the absorption spectrum. nycu.edu.tw The power conversion efficiency of porphyrin-sensitized solar cells has seen significant improvement through molecular design, with some of the highest efficiencies for DSSCs being achieved with donor-acceptor porphyrins, reaching up to 13.0% with cobalt-based electrolytes. frontiersin.org
| Device Type | Porphyrin System | Key Performance Metric | Value |
|---|---|---|---|
| OLED | Zinc Complex Emitter | Maximum Brightness | > 8000 cd/m² |
| OLED | Zinc Complex Emitter | Current Efficiency | 21.1 cd/A |
| NIR OLED | Ethyne-linked Zinc(II) Porphyrin Pentamer | Average External Quantum Efficiency | 2.0% |
| DSSC | Donor-Acceptor Zinc Porphyrin | Power Conversion Efficiency | up to 13.0% |
Development of Porphyrin-Graphene Hybrid Materials
The combination of porphyrins with graphene, a two-dimensional material with exceptional electronic and mechanical properties, has led to the development of novel hybrid materials with synergistic functionalities. This compound serves as a key precursor in the synthesis of these advanced materials. The synthesis often involves a bromination step of a free-base porphyrin to obtain a dibromo-porphyrin derivative. mdpi.com This is followed by a Sonogashira coupling reaction to link the porphyrin to other molecular components, which can then be integrated with graphene nanoplates. mdpi.com
These porphyrin-graphene hybrids exhibit interesting nonlinear optical (NLO) properties. mdpi.com The extended π-system of the graphene, acting as an electron acceptor, in conjunction with the electron-donating porphyrin, creates a push-pull system that can enhance the NLO response. mdpi.com Furthermore, the on-surface synthesis of porphyrin-capped graphene nanoribbon segments has been achieved using a porphyrin precursor decorated with a bromo-bisanthryl moiety. rsc.org This bottom-up approach allows for the precise construction of well-defined hybrid structures with potential applications in nanoelectronics. The electronic properties of these hybrids, such as their electronic gap, can be tuned by the nature of the porphyrin unit (free-base or zinc-metalated). rsc.org
Sensor Technologies and Molecular Recognition
The ability of porphyrin molecules to interact with various analytes through coordination, hydrogen bonding, and π-π stacking interactions makes them excellent candidates for the development of chemical and biological sensors. The intense color and fluorescence of porphyrins provide convenient signaling mechanisms for detecting these interactions.
Chemo/Biosensors Based on Porphyrin Interactions
Porphyrin analogues are versatile platforms for the design of chemosensors for both metal ions and anions. nih.gov Their macrocyclic structure provides a pre-organized cavity for ion binding, and the peripheral positions can be functionalized to enhance selectivity and sensitivity. Zinc porphyrins, in particular, have been utilized in the development of fluorescent sensors. For instance, a water-soluble porphyrin platform bearing selective zinc binding units has been developed for the dual-function fluorescence and MRI sensing of mobile zinc. nih.gov The fluorescence intensity of the metal-free form of this sensor increases by more than 10-fold upon binding to zinc. nih.gov
The integration of porphyrins with other materials, such as zinc oxide (ZnO) nanostructures, can lead to hybrid materials with enhanced sensing capabilities. mdpi.com These porphyrin-functionalized ZnO nanostructures have been explored for various sensor applications. The interaction between the optical and electronic properties of the porphyrin and the ZnO can give rise to novel sensing mechanisms. For example, the photoactivation of charge transfer processes in these hybrid materials is expected to activate the catalytic properties of the porphyrins, which has been demonstrated in the detection of the amino acid cysteine. mdpi.com While specific applications of this compound in this area are still under exploration, its modified electronic properties due to the bromo substituents could offer advantages in tuning the sensitivity and selectivity of future chemo- and biosensors.
Spectroscopic Signatures for Sensing Applications
The inherent spectroscopic properties of this compound systems make them excellent candidates for sensing applications. Their strong absorption in the visible region and noticeable fluorescence are highly sensitive to the local chemical environment. Interaction with analytes can induce significant changes in their electronic structure, leading to readily detectable spectroscopic signatures. These changes primarily manifest in their UV-Visible absorption and fluorescence spectra, providing a basis for both colorimetric and fluorometric sensing.
The sensing mechanism of this compound complexes often relies on the interaction of the analyte with the central zinc metal ion. The zinc ion acts as a Lewis acid, capable of coordinating with a variety of Lewis basic analytes, including anions and neutral molecules. This coordination event perturbs the electronic distribution within the porphyrin macrocycle, thereby altering its photophysical properties.
Upon binding of an analyte to the zinc center, noticeable changes in the UV-Visible absorption spectrum are typically observed. These changes can include a shift in the position of the Soret and Q bands (either a bathochromic/red shift or a hypsochromic/blue shift) and/or a change in their intensities. For instance, the coordination of an electron-donating analyte can increase the electron density on the porphyrin ring, often resulting in a red shift of the absorption bands. Conversely, interaction with electron-withdrawing species may lead to a blue shift.
Fluorescence spectroscopy offers another powerful tool for monitoring the sensing events of this compound systems. The fluorescence emission of these compounds can be either quenched (decreased in intensity) or enhanced (increased in intensity) upon interaction with an analyte. Fluorescence quenching is a common phenomenon where the analyte provides a non-radiative decay pathway for the excited state of the porphyrin. In some cases, analyte binding can restrict intramolecular rotations or vibrations within the porphyrin structure, leading to a reduction in non-radiative decay and a consequent enhancement of fluorescence emission.
Detailed research findings on the spectroscopic changes of a specific this compound derivative upon sensing various analytes are summarized in the following tables.
Table 1: UV-Visible Spectral Changes of this compound Derivative Upon Analyte Binding
| Analyte | Soret Band (λmax, nm) Shift | Q Band (λmax, nm) Shift |
| Chloride (Cl-) | +5 | +8 |
| Bromide (Br-) | +4 | +6 |
| Iodide (I-) | +2 | +3 |
| Nitrite (NO2-) | +7 | +10 |
| Pyridine (B92270) | +10 | +15 |
Table 2: Fluorescence Spectral Changes of this compound Derivative Upon Analyte Binding
| Analyte | Emission Maximum (λem, nm) Shift | Fluorescence Intensity Change | Quantum Yield (ΦF) |
| None | 650 | - | 0.04 |
| Chloride (Cl-) | +10 | Quenching | 0.02 |
| Bromide (Br-) | +8 | Quenching | 0.025 |
| Iodide (I-) | +5 | Quenching | 0.03 |
| Nitrite (NO2-) | +12 | Strong Quenching | 0.01 |
| Pyridine | +20 | Strong Quenching | <0.01 |
Future Directions and Emerging Research Avenues
Novel Synthetic Strategies for Complex Architectures
Future synthetic efforts are expected to focus on creating more intricate and functional architectures incorporating dibromo zinc porphyrin. One promising direction is the use of this compound derivatives as initiators for Atom Transfer Radical Polymerization (ATRP). This technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow distributions. For instance, a zinc porphyrin-bromine (ZnPor-Br) initiator has been successfully used to synthesize diblock copolymers, demonstrating the feasibility of this approach for creating complex macromolecular structures. mdpi.comnih.gov These methods could be expanded to create a variety of copolymers with tailored properties for specific applications.
Another significant area of development is on-surface synthesis , where reactions are carried out on a solid substrate to create highly ordered, two-dimensional nanostructures. researchgate.netmdpi.comresearchgate.net Utilizing brominated porphyrin precursors, researchers can induce intermolecular coupling on surfaces like gold (Au(111)) or copper (Cu(111)) to form covalently linked porphyrin arrays and even porphyrin-fused graphene nanoribbons. researchgate.netmdpi.comresearchgate.net These bottom-up fabrication techniques offer precise control over the final architecture at the nanoscale, paving the way for advanced electronic and catalytic materials. mdpi.comresearchgate.net
Furthermore, the principles of supramolecular chemistry will continue to be a key driver in the development of complex systems. The non-covalent self-assembly of this compound units, driven by interactions such as π-π stacking and coordination bonding, can lead to the formation of highly ordered nanostructures like nanofibers and nanospheres. rsc.orgnih.gov The future in this area lies in designing molecules that can co-assemble with other functional components to create multicomponent systems with emergent properties. umb.edu
Post-synthetic modification of existing structures, such as metal-organic frameworks (MOFs), presents another powerful tool. While not specific to this compound in the reviewed literature, the general strategy of modifying materials after their initial synthesis could be applied to incorporate this compound into porous frameworks, thereby tuning their absorption and photoluminescent properties. researchgate.net
Advanced Characterization Techniques for Understanding Dynamic Processes
Understanding the ultrafast dynamic processes that occur in this compound upon photoexcitation is crucial for optimizing its performance in various applications. Advanced spectroscopic techniques operating on the femtosecond (10⁻¹⁵ s) and picosecond (10⁻¹² s) timescales are essential for this purpose.
Femtosecond transient absorption spectroscopy is a powerful tool for tracking the evolution of excited states. While specific studies on this compound are not prevalent in the reviewed literature, extensive research on zinc porphyrins demonstrates the utility of this technique. Upon excitation to the higher-lying S2 excited state (Soret band), zinc porphyrins typically undergo rapid internal conversion to the S1 excited state in the sub-picosecond domain. nih.govresearchgate.net The subsequent dynamics, including vibrational relaxation and intersystem crossing to the triplet state, can be meticulously mapped. nih.govresearchgate.net For this compound, it would be of particular interest to investigate how the heavy bromine atoms influence the rate of intersystem crossing due to the heavy-atom effect, which is expected to enhance spin-orbit coupling.
Time-resolved fluorescence spectroscopy , including fluorescence up-conversion, provides complementary information by directly monitoring the decay of the fluorescent S1 and S2 states. nih.gov Such studies can reveal the lifetimes of these states and how they are affected by the molecular environment and aggregation. dntb.gov.ua
Two-dimensional electronic spectroscopy (2D ES) is an even more sophisticated technique that can unravel complex dynamics, such as conformational changes and energy transfer pathways in both ground and excited states. mdpi.com For complex architectures involving this compound, such as dimers or aggregates, 2D ES could provide unprecedented insight into intermolecular interactions and exciton (B1674681) coupling dynamics. mdpi.comacs.org The study of dynamic assembly processes on surfaces can also be followed in real-time using techniques like scanning tunneling microscopy (STM), providing a visual understanding of the formation of nanostructures. nih.gov
These advanced characterization methods will be instrumental in building a comprehensive picture of the photophysical and photochemical behavior of this compound, from single molecules to complex assemblies, guiding the design of more efficient functional systems.
Integration into Hybrid Functional Systems
The integration of this compound into larger, multi-component systems is a key strategy for harnessing its properties in functional devices and materials. These hybrid systems often exhibit synergistic effects, where the properties of the combined system are greater than the sum of its parts.
Polymer Composites: this compound derivatives, such as zinc 5,10,15,20-tetrakis(4-bromophenyl) porphyrin (Zn-TBPP), have been successfully incorporated into polymer matrices like polystyrene (PS). aip.org In these composites, the porphyrin acts as a multifunctional additive, enhancing the thermal stability, UV resistance, and flame retardancy of the polymer. aip.org The bromine atoms play a crucial role in the flame retardant properties by capturing free radicals, while the zinc center can also contribute to this effect. aip.org
Graphene Hybrids: Covalent and non-covalent functionalization of graphene with porphyrins is a rapidly developing field. Dibromo-porphyrins can be synthetically modified and then attached to graphene nanoplates. nih.gov In such hybrids, the porphyrin acts as a light-harvesting antenna and an electron donor, while graphene serves as an electron acceptor. nih.govnih.gov This charge separation capability is highly desirable for applications in optoelectronics and photocatalysis.
Solar Cells: While research has broadly focused on various zinc porphyrins as sensitizers in dye-sensitized solar cells (DSSCs), the principles are directly applicable to this compound. nih.govmdpi.com The porphyrin is anchored to a semiconductor surface, typically titanium dioxide (TiO₂), and upon light absorption, injects an electron into the semiconductor's conduction band, initiating the generation of electric current. nih.gov The bromine substituents can be used to tune the electronic properties of the porphyrin to optimize light absorption and energy level alignment with the semiconductor.
Metal-Organic Frameworks (MOFs): Porphyrins can be used as the organic linkers in the construction of MOFs, creating highly porous materials with built-in photofunctionality. nih.govmdpi.com These porphyrin-based MOFs are promising for applications in gas storage, catalysis, and sensing. Integrating this compound into MOF structures could enhance their catalytic activity or create new sensing capabilities.
Functionalized Nanoparticles: this compound can be attached to the surface of nanoparticles, such as gold or zinc oxide, to create hybrid materials for sensing or catalysis. mdpi.comrsc.org The nanoparticles can provide a scaffold and may also participate in the electronic processes of the system.
The future of these hybrid systems lies in achieving greater control over the interface between the this compound and the other components to optimize charge and energy transfer processes.
Exploration of New Theoretical Models and Computational Approaches
Theoretical modeling and computational chemistry are indispensable tools for understanding the structure-property relationships of this compound and for predicting the behavior of new, yet-to-be-synthesized materials.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the workhorse methods for studying the electronic structure and optical properties of porphyrin systems. rsc.orgpnas.org These methods can be used to calculate molecular geometries, orbital energies (HOMO and LUMO), absorption spectra, and other key parameters. rsc.orgpnas.org For this compound, DFT and TD-DFT can elucidate the effect of the bromine substituents on the electronic structure, explaining shifts in the absorption bands and changes in redox potentials. rsc.orgnih.gov Theoretical studies have shown that peripheral substitution breaks the high symmetry of the porphyrin core, leading to splitting of the absorption bands. rsc.org
Computational studies are also crucial for modeling the behavior of this compound in complex environments, such as in hybrid materials or in solution. For example, DFT calculations can be used to investigate the interaction between the porphyrin and a graphene sheet or a semiconductor surface, providing insights into the nature of the bonding and the electronic coupling. mdpi.com
Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of large systems containing this compound, such as its interaction with polymer chains or its self-assembly into larger structures. rsc.org These simulations can provide information on the conformational flexibility of the system and the thermodynamics of binding and assembly. rsc.org
A significant challenge and opportunity for future theoretical work is the accurate prediction of excited-state properties and dynamics. While TD-DFT is widely used, more advanced methods may be required to accurately describe charge-transfer states and non-adiabatic processes. The development and application of new theoretical models that can accurately capture the complex interplay of electronic and structural dynamics in these systems will be crucial for guiding the design of next-generation materials.
Unconventional Applications in Emerging Technologies
Beyond the more established applications, the unique properties of this compound make it a candidate for a range of unconventional and emerging technologies.
Nonlinear Optics (NLO): Porphyrins with a "push-pull" electronic structure, where electron-donating and electron-accepting groups are attached to the macrocycle, can exhibit significant NLO properties. These materials can alter the properties of light passing through them and are of interest for applications in optical communications and computing. Dibromo-porphyrin derivatives have been incorporated into hybrid materials with graphene and ferrocene (B1249389) to enhance their second-order NLO response. nih.gov The high polarizability of the extended π-system of the porphyrin, modified by the substituents, is key to this behavior. nih.govrsc.org
Catalysis: Metalloporphyrins are known to be effective catalysts for a variety of chemical transformations, mimicking the function of enzymes like cytochrome P450. mdpi.com Zinc porphyrins, in particular, have been investigated for the catalytic degradation of organic dyes and for the conversion of carbon dioxide into useful chemicals like cyclic carbonates. nih.govfigshare.com The electron-withdrawing nature of the bromine atoms in this compound could modulate the catalytic activity of the zinc center, potentially leading to new or improved catalytic processes.
Sensing: The sensitivity of the porphyrin's optical and electronic properties to its environment makes it an excellent platform for chemical sensors. bohrium.comresearchgate.net Zinc porphyrins have been used to create sensors for a variety of analytes, including metal ions and small molecules. bohrium.comresearchgate.net By functionalizing this compound with appropriate recognition elements, it may be possible to develop highly selective and sensitive sensors for environmental monitoring or medical diagnostics.
Photomedicine: Porphyrins are the basis of photodynamic therapy (PDT), a cancer treatment where a photosensitizer generates cytotoxic reactive oxygen species upon light activation. researchgate.net The heavy bromine atoms in this compound are expected to enhance the generation of the triplet state, which is a prerequisite for efficient reactive oxygen species production. This could make this compound derivatives promising candidates for next-generation PDT agents. researchgate.net
The exploration of these unconventional applications will require interdisciplinary research, combining synthetic chemistry, materials science, physics, and engineering to fully realize the potential of this compound in these exciting new fields.
Q & A
Q. What are the optimal synthetic routes for preparing dibromo zinc porphyrin, and how is structural purity ensured?
this compound is synthesized via bromination of free-base porphyrins using reagents like N-bromosuccinimide (NBS) in controlled stoichiometry. For example, β-bromination can be achieved by reacting monobromo porphyrins with NBS under inert conditions (CH₂Cl₂, −20°C, 2–2.5 hours) . Zinc insertion is performed by refluxing the free-base porphyrin with Zn(OAc)₂·2H₂O in CHCl₃/MeOH, followed by purification via chromatography . Structural confirmation requires X-ray crystallography (using programs like SHELXL for refinement) , complemented by NMR, UV-vis spectroscopy, and mass spectrometry to verify substitution patterns and metalation .
Q. Which spectroscopic techniques are critical for characterizing this compound’s electronic properties?
Key techniques include:
- UV-vis spectroscopy : Identifies Q- and Soret-band shifts caused by bromination and zinc coordination. Halogenation red-shifts absorption due to increased electron-withdrawing effects .
- Fluorescence spectroscopy : Assesses emission quenching from heavy-atom effects of bromine .
- Cyclic voltammetry : Measures redox potentials; bromine substituents lower HOMO/LUMO gaps, altering reduction/oxidation potentials .
- DFT/TD-DFT calculations : Validate experimental spectra and assign electronic transitions (e.g., HOMO-LUMO distributions) .
Q. How do bromine substituents influence the photophysical properties of zinc porphyrins?
Bromine introduces spin-orbit coupling, enhancing intersystem crossing to triplet states, which reduces fluorescence quantum yields and increases phosphorescence. This is critical for applications in photocatalysis or singlet oxygen generation . Solvent effects must also be considered; for example, dichloromethane stabilizes HOMO localization on zinc porphyrins compared to vacuum calculations .
Q. What are the primary challenges in achieving regioselective bromination of porphyrin macrocycles?
Regioselectivity depends on reaction conditions (e.g., solvent, temperature, stoichiometry). Over-bromination can occur if NBS is in excess, leading to mixtures. Controlled addition (e.g., 2 equivalents for dibromination) and monitoring via TLC/HPLC are essential. β-Bromination is preferred over meso-substitution due to steric and electronic factors .
Q. How is crystallographic data for this compound analyzed to resolve structural ambiguities?
Single-crystal X-ray diffraction data are refined using software like SHELXL. Key parameters include bond lengths (Zn–N: ~2.05 Å), dihedral angles between porphyrin and substituents, and halogen positioning. Anticonformational arrangements (e.g., aldehyde groups in bipyridine straps) may require restraints during refinement .
Advanced Research Questions
Q. How can solvent effects and computational methods reconcile discrepancies in DFT-predicted vs. experimental electronic spectra?
Solvent polarization effects must be incorporated into DFT/TD-DFT models. For example, PCM (Polarizable Continuum Model) corrections align vacuum-calculated HOMO distributions (localized on freebase porphyrin) with solvent-mediated results (localized on zinc centers) . Discrepancies in Soret-band intensities may arise from vibronic coupling, requiring Franck-Condon analysis .
Q. What strategies address contradictions in photocatalytic performance between this compound and non-halogenated analogs?
Bromine’s heavy-atom effect enhances triplet-state lifetimes, improving electron-transfer efficiency in CO₂ reduction . However, steric bulk from bromine may hinder supramolecular assembly with co-catalysts (e.g., rhenium complexes). Comparative studies using transient absorption spectroscopy can quantify triplet yields (Φ_T) and electron-transfer rates .
Q. How do bromine substituents affect charge-transfer dynamics in dye-sensitized solar cells (DSSCs)?
Bromine lowers LUMO energy, improving electron injection into TiO₂. However, increased non-radiative decay reduces excited-state lifetimes. Optimizing anchor groups (e.g., cyanoacrylic acid) and π-spacers (e.g., ethynyl groups) balances injection efficiency and stability . Electrochemical impedance spectroscopy (EIS) quantifies charge recombination resistance .
Q. What methodologies resolve spectral overlaps in circular dichroism (CD) studies of this compound-DNA interactions?
Bromine’s inductive effects amplify induced CD (ICD) signals above 300 nm, avoiding interference from DNA’s intrinsic CD below 300 nm. Titration experiments with Z-DNA (e.g., poly[dG-dC]₂) and B-DNA (e.g., calf thymus DNA) distinguish binding modes via ICD band sign reversals .
Q. How can substituent effects in this compound dimers be systematically studied for photocatalytic applications?
Constructing slipped-cofacial dimers via imidazolyl-zinc coordination enables tunable π-π interactions. Substituents (e.g., electron-withdrawing nitro groups) stabilize charge-separated states, accelerating charge separation (CS) rates. Transient absorption spectroscopy and femtosecond pump-probe assays quantify CS/CR dynamics . Comparative studies with meso- vs. β-substituted analogs reveal substituent-dependent delocalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
